molecular formula C10H9Cl4O4P B1205852 Tetrachlorvinphos CAS No. 961-11-5

Tetrachlorvinphos

Cat. No.: B1205852
CAS No.: 961-11-5
M. Wt: 366.0 g/mol
InChI Key: UBCKGWBNUIFUST-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester involves multiple steps. One common method includes the reaction of trichlorophenyl chloromethane with phosphorus oxychloride, followed by the reaction with (2E)-2-chloro-1-ethenyl ether to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, esterification, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tetrachlorvinphos undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrachlorvinphos is widely used in scientific research due to its insecticidal properties. It is utilized in studies related to:

Mechanism of Action

The compound exerts its insecticidal effects by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrachlorvinphos is unique due to its specific combination of chlorine atoms on the phenyl ring and its efficacy as an insecticide. Its ability to inhibit cholinesterase effectively makes it a valuable compound in pest control .

Properties

CAS No.

961-11-5

Molecular Formula

C10H9Cl4O4P

Molecular Weight

366.0 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate

InChI

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+

InChI Key

UBCKGWBNUIFUST-BJMVGYQFSA-N

SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl

Color/Form

Tan to brown crystalline solid
Powder
Off-white crystalline solid

density

Bulk density 50-55 lb/cu ft

melting_point

203 to 207 °F (NTP, 1992)
97-98 °C
Melting point = 94-97 °C

Key on ui other cas no.

961-11-5
22248-79-9

physical_description

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992)
Colorless or off-white solid with a mild chemical odor;  [HSDB]

Pictograms

Irritant; Environmental Hazard

shelf_life

STABLE TO LESS THAN 100 °C;  SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/
Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments.

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS;  TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/
Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C)
Partially soluble in chloroform
Limited solubility in most aromatic hydrocarbons.
In water, 11 mg/L at 20 °C

Synonyms

Gardona
Rabon
Stirofos
Tetrachlorvinphos

vapor_pressure

4.2e-08 mmHg at 68 °F (NTP, 1992)
0.00000004 [mmHg]
4.20X10-8 mm Hg at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrachlorvinphos
Reactant of Route 2
Reactant of Route 2
Tetrachlorvinphos
Reactant of Route 3
Reactant of Route 3
Tetrachlorvinphos
Reactant of Route 4
Reactant of Route 4
Tetrachlorvinphos
Reactant of Route 5
Reactant of Route 5
Tetrachlorvinphos
Reactant of Route 6
Reactant of Route 6
Tetrachlorvinphos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.